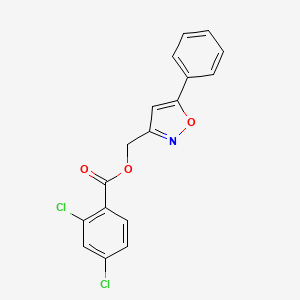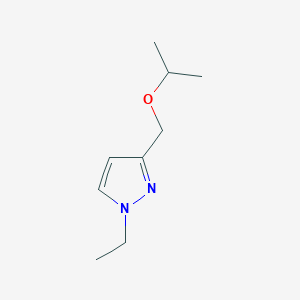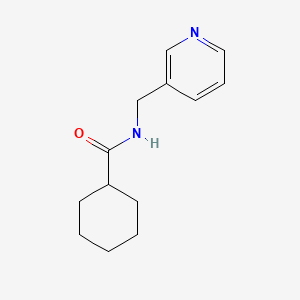![molecular formula C23H30N2O4S B2528629 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922003-21-2](/img/structure/B2528629.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide" is a complex organic molecule that appears to be related to the class of [1,4]oxazepine-based sulfonamides. These compounds are of interest due to their potential pharmacological properties, particularly as inhibitors of human carbonic anhydrases, which are enzymes relevant to various therapeutic applications.
Synthesis Analysis
The synthesis of related [1,4]oxazepine-based sulfonamides has been demonstrated through the reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols bearing an NH-acidic functionality. This process results in the formation of [1,4]oxazepine rings, which are central to the structure of the compound . Additionally, the N-alkylation of 2-azidobenzenesulfonamide has been shown to yield precursors for the synthesis of pyrrolobenzothiadiazepine, which suggests that similar methodologies could potentially be adapted for the synthesis of the compound under analysis .
Molecular Structure Analysis
The molecular structure of the compound includes a [1,4]oxazepine ring, which is a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms. This ring system is known to confer interesting chemical properties and biological activity. The presence of a sulfonamide group is also significant, as it is known to act as a zinc-binding group in the inhibition of carbonic anhydrases .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the sulfonamide group, which can participate in various ring-forming cascades. For instance, the primary sulfonamide group has been shown to facilitate the formation of polycyclic structures en route to carbonic anhydrase inhibitors . The compound's structure also suggests potential reactivity at the oxazepine ring, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide" are not detailed in the provided papers, related compounds exhibit strong inhibition of human carbonic anhydrases, which implies a certain degree of solubility and stability necessary for enzyme interaction . The presence of multiple substituents on the aromatic rings suggests that the compound may have significant lipophilicity, which could affect its pharmacokinetic properties.
Applications De Recherche Scientifique
Overview
The chemical compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide has garnered attention in scientific research due to its unique structure and potential applications across various fields. While specific studies directly relating to this compound were not identified, insights can be drawn from research on structurally similar compounds and their applications.
Applications in Medicinal Chemistry
Research on heterocyclic compounds, particularly those containing benzazoles like tetrahydrobenzo[b]pyrans, indicates significant medicinal chemistry applications. These structures are crucial in the synthesis of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules due to their heterocyclic scaffolds. Organocatalytic approaches have been explored for the synthesis of these compounds, highlighting their importance in developing therapeutic agents (H. Kiyani, 2018). The synthesis techniques and organocatalysts used in these processes could be relevant for manipulating N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide for specific scientific applications.
Environmental and Material Science Applications
The study of novel brominated flame retardants, which are structurally complex and used in various industrial applications, emphasizes the need for research on their occurrence, environmental fate, and toxicity. This review sheds light on the environmental impact of brominated compounds and suggests a framework for studying related compounds like N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide in terms of their environmental presence and potential risks (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Chemical Synthesis and Pharmacology
The role of benzazoles and their derivatives in pharmacology, particularly for their broad spectrum of biological properties, is well-documented. These compounds, including benzothiazoles, have shown antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review of patents related to benzothiazoles highlights their potential as chemotherapeutics and the importance of structural modifications to enhance their therapeutic applications. This suggests that similar strategies could be applied to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide to explore its pharmacological potentials (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJIJXOXDRYPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)



![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)


![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)